molecular formula C10H9BrO2 B13414790 3-(4-Bromophenyl)-2-methylprop-2-enoic acid CAS No. 88126-32-3

3-(4-Bromophenyl)-2-methylprop-2-enoic acid

Cat. No.: B13414790
CAS No.: 88126-32-3
M. Wt: 241.08 g/mol
InChI Key: HGPMOBSYZNENPB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylprop-2-enoic acid is a high-value brominated aromatic acrylic acid derivative intended for research and development purposes. This compound serves as a versatile building block in organic synthesis , particularly in pharmaceutical and materials science research. The 4-bromophenyl moiety makes it a suitable intermediate for cross-coupling reactions , such as Suzuki-Miyaura couplings, to construct more complex biaryl structures . The methyl group on the prop-enoic acid chain adds steric and electronic influences that can be pivotal in modulating the properties of final target molecules, such as active pharmaceutical ingredients (APIs) or functional monomers. As with similar research chemicals, proper handling procedures must be observed. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use. Specific data for this compound, including CAS Number, molar mass, and melting/boiling points, will be confirmed upon sourcing and analysis. Storage recommendations are typically sealed in a dry, cool environment .

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPMOBSYZNENPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707324
Record name 3-(4-Bromophenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88126-32-3
Record name 3-(4-Bromophenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • The substrate, 2-methyl-2-phenylpropanoic acid, can be synthesized from benzene, methacrylic acid, and aluminium chloride, as described in classical literature (e.g., Prijs, B., Helvetica Chimica Acta, 1952).

Selective Bromination in Aqueous Medium

  • The key step involves selective bromination of 2-methyl-2-phenylpropanoic acid to introduce a bromine atom at the para position of the phenyl ring, yielding 3-(4-bromophenyl)-2-methylprop-2-enoic acid.

  • This bromination is performed in an aqueous medium, which can be acidic, neutral, or alkaline, under heterogeneous conditions where the solid substrate is dispersed in the reaction medium.

  • Typically, 1 to 2 equivalents of bromine per equivalent of substrate are used. Using less than one equivalent results in incomplete bromination, while excess bromine is unnecessary.

  • The reaction temperature is maintained between 25–35°C, and bromine is added slowly over several hours to control the reaction rate and selectivity.

  • The reaction proceeds with high selectivity toward the 4-bromo isomer, minimizing formation of other positional isomers such as the 3-bromo derivative.

  • After completion (monitored by gas chromatography), the reaction mixture is acidified to pH 1–2 using dilute hydrochloric acid, and the product is extracted with an organic solvent such as dichloromethane or toluene.

Product Isolation and Purification

  • Due to similar solubility properties of the starting acid and the brominated product, simple crystallization is insufficient for separation.

  • The crude product mixture is often converted to the methyl ester by esterification using methanol and sulfuric acid at 63–67°C for about 16 hours.

  • The methyl ester is then purified by washing with aqueous sodium carbonate and sodium chloride solutions, followed by distillation under reduced pressure to obtain methyl 3-(4-bromophenyl)-2-methylprop-2-enoate with high purity (up to 99.2% by GC).

  • The methyl ester can be hydrolyzed back to the acid if desired.

Industrial Scale Process Details

  • On an industrial scale, the substrate (e.g., 275 kg) is charged into a large reactor with water and sodium bicarbonate.

  • Bromine (e.g., 330 kg) is added slowly over 3 hours at 25–35°C, and the mixture is stirred for an additional 10 hours.

  • After bromination, toluene is added, and the aqueous phase is separated and acidified to pH ~5 at low temperature (0–10°C).

  • The solid product is filtered, washed, and treated with heptanes to recover the brominated acid with yields around 46.6% and purity exceeding 99% for the 4-bromo isomer.

  • Multiple batches can be combined for esterification and further purification steps.

Reaction Conditions and Parameters Summary

Parameter Conditions / Details
Substrate 2-methyl-2-phenylpropanoic acid
Brominating agent Bromine (1–2 equivalents)
Solvent Water (aqueous medium)
pH Acidic, neutral, or alkaline (pH ~7 during bromination; acidified post-reaction)
Temperature 25–35°C
Reaction time Bromine addition over 3 hours; total 10+ hours stirring
Extraction solvent Dichloromethane, toluene
Esterification Methanol and sulfuric acid, 63–67°C, 16 hours
Purification Washing with aqueous sodium carbonate, sodium chloride; distillation under reduced pressure
Yield Brominated acid: ~46.6% (industrial scale); methyl ester: ~79% yield
Purity (GC) >98.5% for acid; >99.2% for methyl ester

Advantages of the Aqueous Bromination Method

  • Avoids use of toxic halogenated hydrocarbon solvents such as carbon tetrachloride.

  • Provides high selectivity for the 4-bromo isomer, minimizing impurities.

  • Uses relatively mild conditions and inexpensive reagents.

  • Suitable for scale-up to industrial production with reproducible yields and purity.

  • Esterification step facilitates separation and purification.

Limitations and Challenges

  • Direct crystallization to separate starting material and product is difficult due to similar solubility.

  • Additional steps of esterification and distillation are required for efficient purification.

  • Handling bromine requires careful control due to its corrosive and hazardous nature.

Comparative Notes on Alternative Methods

  • Earlier methods involved multi-step synthesis starting from 4-bromophenylacetic acid and methylation using methyl iodide and sodium hydride in tetrahydrofuran, which are expensive and less suitable for industrial scale.

  • Use of chlorosilanes and methyl iodide reagents is costly and involves toxic solvents.

  • The aqueous bromination method represents a significant improvement in terms of cost, safety, and environmental impact.

This detailed analysis of preparation methods for this compound demonstrates that selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under controlled conditions is the preferred industrial approach. The process achieves high purity and yield, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of de-brominated hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

  • The methyl group in this compound reduces electrophilic reactivity compared to non-methylated analogs like 4-bromocinnamic acid, making it less prone to nucleophilic attacks (e.g., Michael additions) .
  • The bromophenyl moiety increases lipophilicity across all analogs, influencing membrane permeability and bioavailability.

Key Observations :

  • The methyl group may improve metabolic stability, extending half-life compared to 4-bromocinnamic acid .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
Bromination ReagentNBS, AIBN (radical initiator)Minimizes polybromination
Solvent for CondensationAnhydrous DMFEnhances reaction efficiency
CatalystZn powder (0.1 eq)Reduces side reactions
Purification MethodSilica gel chromatographyAchieves >98% purity
Source: Adapted from

Q. Table 2. Computational vs. Experimental Reactivity Data

PropertyDFT PredictionExperimental Result
HOMO-LUMO Gap (eV)4.24.1 (UV-Vis)
pKa\text{p}K_a (COOH)3.83.7 (Potentiometric titration)
LogP2.52.4 (HPLC)
Source:

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